molecular formula C9H8F3NO2 B6199238 3-amino-4-methyl-5-(trifluoromethyl)benzoic acid CAS No. 2168539-95-3

3-amino-4-methyl-5-(trifluoromethyl)benzoic acid

Cat. No.: B6199238
CAS No.: 2168539-95-3
M. Wt: 219.2
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Description

3-amino-4-methyl-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H6F3NO2 It is a derivative of benzoic acid, characterized by the presence of an amino group, a methyl group, and a trifluoromethyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-methyl-5-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 4-methylbenzoic acid to introduce a nitro group. This is followed by a reduction reaction to convert the nitro group to an amino group. The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and specific reaction conditions (e.g., temperature, pressure) are optimized to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-methyl-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoic acid derivatives, while reduction of the carboxylic acid group can produce benzyl alcohol derivatives.

Scientific Research Applications

3-amino-4-methyl-5-(trifluoromethyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-4-methyl-5-(trifluoromethyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can improve their pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-5-(trifluoromethyl)benzoic acid
  • 4-(trifluoromethyl)benzoic acid
  • 3,5-bis(trifluoromethyl)benzoic acid

Uniqueness

3-amino-4-methyl-5-(trifluoromethyl)benzoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both an amino group and a trifluoromethyl group on the benzene ring provides a balance of electron-donating and electron-withdrawing effects, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

2168539-95-3

Molecular Formula

C9H8F3NO2

Molecular Weight

219.2

Purity

95

Origin of Product

United States

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